3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
3-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a pyridazine derivative with a piperazine ring substituted at position 3 and a pyrazole group at position 4. The piperazine moiety is functionalized with a 2-chloro-6-fluorobenzoyl group, introducing both halogenated and aromatic electronic effects. This structural motif is common in medicinal chemistry, where pyridazine cores are often explored for their bioactivity, particularly as kinase inhibitors or neurotransmitter receptor modulators .
The synthesis of such compounds typically involves nucleophilic substitution reactions. For example, 3-chloro-6-substituted pyridazines (as intermediates) can react with piperazine derivatives under reflux conditions in polar solvents like ethanol or acetic acid . Subsequent functionalization of the pyridazine core with pyrazole groups is achieved via coupling reactions, as demonstrated in related compounds (e.g., 3-chloro-6-(1H-pyrazol-1-yl)pyridazine) .
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O/c19-13-3-1-4-14(20)17(13)18(27)25-11-9-24(10-12-25)15-5-6-16(23-22-15)26-8-2-7-21-26/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDDYXFURHFCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common approach includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives as nucleophiles.
Attachment of the Pyrazole Ring: The pyrazole ring is typically introduced through cyclization reactions involving hydrazines and 1,3-diketones or other suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, automated synthesis platforms, and stringent purification protocols to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyridazine Derivatives
*Estimated based on formula C₁₉H₁₆ClFN₆O.
Key Observations :
- Halogenation : The target compound’s 2-chloro-6-fluorobenzoyl group provides a unique electronic profile compared to simpler halogenated phenyl groups (e.g., 2-fluorophenyl in ). The chloro and fluoro substituents may enhance binding to hydrophobic pockets in biological targets.
- Piperazine vs.
- Pyridazine vs. Pyridazinone: The pyridazinone derivative introduces a ketone oxygen, enabling hydrogen-bond donor/acceptor interactions absent in the target compound.
Solubility and Lipophilicity:
- In contrast, sulfonyl-containing analogs (e.g., ) exhibit higher polarity, improving solubility but limiting blood-brain barrier penetration.
- Pyridazinone derivatives (e.g., ) with hydroxyl groups show enhanced solubility due to hydrogen-bonding capabilities.
Crystallographic and Conformational Insights
- Planarity : Compounds like N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine exhibit near-planar structures (r.m.s. deviation = 0.044 Å), stabilized by intramolecular C–H⋯N hydrogen bonds. The target compound’s benzoyl group may introduce torsional strain, reducing planarity.
- Intermolecular Interactions : Pyridazine derivatives often form polymeric chains via hydrogen bonds (e.g., ) or π-π stacking (distance ~3.68 Å in ). These features influence crystallization behavior and stability.
Biological Activity
The compound 3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS No. 1020502-31-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClFN6O |
| Molecular Weight | 428.9 g/mol |
| CAS Number | 1020502-31-1 |
The structural composition includes a piperazine ring, a chloro-fluorobenzoyl moiety, and a pyrazole group, which are critical for its biological activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have demonstrated that derivatives of piperazine can inhibit the growth of human tumor cells by inducing apoptosis and inhibiting cell cycle progression. The IC50 values for related compounds have shown promising results, suggesting potential therapeutic applications in oncology.
Antimicrobial Activity
Some derivatives of piperazine-containing compounds have been reported to possess antimicrobial properties. While specific data on the antimicrobial activity of 3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is sparse, related compounds have demonstrated effectiveness against various bacterial strains, indicating a potential for further investigation in this area.
Case Studies
A number of studies have explored the efficacy of similar compounds:
- Antiproliferative Effects : In vitro studies on piperazine derivatives indicated IC50 values ranging from 0.01 to 10 µM against different cancer cell lines, highlighting their potential as antitumor agents.
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could inhibit key signaling pathways involved in tumor growth and metastasis.
- In Vivo Efficacy : Initial animal studies showed that certain analogs were well-tolerated and effective in delaying tumor growth in xenograft models.
Comparative Analysis
To contextualize the biological activity of 3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, it is useful to compare it with similar compounds:
| Compound Name | Antitumor Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| Piperazine derivative A | 5 µM | Moderate |
| Piperazine derivative B | 2 µM | High |
| Piperazine derivative C (related structure) | 0.5 µM | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
